molecular formula C15H8Cl3N3 B3035907 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole CAS No. 338774-35-9

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole

Cat. No. B3035907
CAS RN: 338774-35-9
M. Wt: 336.6 g/mol
InChI Key: AHEZCWOUZNZXGA-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole (DCBP) is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound with a benzimidazole core, and is synthesized from pyridine, propynal, and chlorine. DCBP is known to have a range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

Antiviral and Anti-inflammatory Properties

Another area of research has focused on the synthesis of 2-(substituted-pyridinyl)benzimidazoles and their evaluation for anti-inflammatory activity. A study from 1980 found that among several active derivatives, one particular compound showed stronger activity in acute inflammatory models and possibly less gastrointestinal irritation compared to phenylbutazone and tiaramide (Tsukamoto et al., 1980).

Structural and Spectroscopic Characterization

Research has also delved into the structural and spectroscopic characterization of benzimidazole derivatives. A study focused on the synthesis and characterization of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, exploring their molecular geometry, energy values, and charge distributions through various spectroscopic methods and computational calculations. The study provided insights into the stability and decomposition points of these compounds, contributing to a deeper understanding of their chemical properties (Gürbüz et al., 2016).

Exploration of Novel Heterocyclic Systems

Further research has utilized 5,6-dichloro-1H-benzimidazole derivatives as intermediates for constructing novel heterocyclic systems linked to various moieties. One study explored the synthesis of a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, demonstrating variable antimicrobial and anticancer activities among the synthesized compounds. This research underscores the versatility and potential of 5,6-dichloro-1H-benzimidazole derivatives in synthesizing new compounds with possible therapeutic applications (Ibrahim et al., 2022).

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h1,3-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEZCWOUZNZXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole
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5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole
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5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole

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